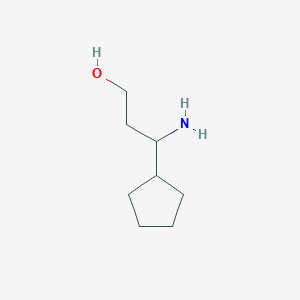

3-Amino-3-cyclopentylpropan-1-OL

Description

Overview of Amino Alcohol Scaffolds in Modern Organic Chemistry

Amino alcohols are organic compounds containing both an amine (-NH2) and a hydroxyl (-OH) functional group. The relative positioning of these groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) dictates their chemical properties and applications. This bifunctional nature makes them exceptionally useful in organic synthesis. They are integral structural motifs in a vast number of biologically active molecules, including natural products, and are present in numerous FDA-approved drugs. acs.org For instance, the γ-amino alcohol structure is a key component in pharmaceuticals like the anti-HIV drugs Ritonavir and Lopinavir. rsc.org

Beyond their presence in final target molecules, amino alcohol scaffolds are workhorses in the laboratory. They are frequently employed as:

Chiral Auxiliaries and Ligands: In asymmetric synthesis, where the control of stereochemistry is paramount, chiral amino alcohols are used to guide reactions to form one specific enantiomer of a product over the other. diva-portal.org

Synthetic Intermediates: Their ability to undergo selective reactions at either the amine or the alcohol group makes them versatile starting materials for constructing more complex molecules. nih.govsigmaaldrich.com They can be used as molecular linkers or as precursors for a wide array of medicinally important compounds. sigmaaldrich.com

Building Blocks for Diverse Molecular Architectures: The functional groups allow for the construction of various derivatives, such as oxazolidinones, which are themselves valuable in synthesis. diva-portal.org

The development of new methods to synthesize amino alcohols, such as through the catalytic addition of α-amino carbanion equivalents to carbonyls or via Pd/sulfoxide-catalyzed allylic C-H amination, underscores their importance in the field. acs.orgnih.gov

Stereochemical Considerations in Amino Alcohol Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in the study of amino alcohols. acs.org The carbon atom to which the hydroxyl group is attached and the carbon bearing the amino group can both be chiral centers. This gives rise to the possibility of multiple stereoisomers (enantiomers and diastereomers), each of which can exhibit distinct biological activities and chemical behaviors.

The synthesis of enantiomerically pure amino alcohols is a major focus of research. utwente.nl Traditional methods often relied on the "chiral pool," using naturally occurring chiral molecules like amino acids as starting points. diva-portal.org However, modern asymmetric synthesis strategies aim to create these chiral centers with high selectivity. rsc.orgdiva-portal.org For example, the diastereoselective reduction of β-amino ketones can be controlled to produce either syn- or anti- γ-amino alcohols by choosing the appropriate catalytic system (e.g., Rh-catalyzed hydrogenation for syn products and Ir-catalyzed transfer hydrogenation for anti products). rsc.org

The ability to selectively synthesize a single stereoisomer is crucial, as different isomers of a drug can have vastly different effects. This drive for stereochemical purity has propelled the development of sophisticated synthetic methods. rsc.org

Rationalizing the Research Focus on 3-Amino-3-cyclopentylpropan-1-OL

The specific interest in this compound stems from its unique structural characteristics within the γ-amino alcohol class. The presence of a cyclopentyl group attached to the chiral carbon bearing the amino group (the C3 position) is particularly noteworthy.

Structural Uniqueness: Unlike simpler amino alcohols such as 3-amino-1-propanol or even those with aromatic groups like 3-amino-1-phenylpropan-1-ol, the cyclopentyl group provides a bulky, non-aromatic, and lipophilic (fat-soluble) substituent. sigmaaldrich.comnih.gov This feature can be highly influential in molecular recognition processes, such as the binding of a molecule to a biological target.

Analogy to Other Important Structures: The core structure is analogous to other synthetically valuable amino cycloalkane derivatives. For instance, (1R,3S)-3-amino-1-cyclopentanol is a known intermediate in the synthesis of the antiviral drug Bictegravir, highlighting the utility of the aminocyclopentane motif. google.com Research into related cyclopropyl (B3062369) amino acid derivatives also emphasizes the importance of incorporating small cycloalkane rings to create conformationally restricted peptides with potentially improved metabolic stability. nih.gov

Synthetic Potential: As a γ-amino alcohol, this compound is a precursor to syn-1,3-amino alcohol motifs, which are prevalent in a wide range of natural products and pharmaceuticals. nih.gov The development of methods to create such structures is a key area of synthetic chemistry. organic-chemistry.org The specific cyclopentyl group can influence the reactivity and selectivity of subsequent transformations, making it a target for the development of novel synthetic methodologies.

In essence, this compound represents a convergence of two important structural features: the versatile γ-amino alcohol backbone and the unique stereoelectronic properties of a cyclopentyl substituent. This combination makes it a valuable and intriguing target for synthetic chemists exploring new molecular architectures and building blocks for functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-cyclopentylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c9-8(5-6-10)7-3-1-2-4-7/h7-8,10H,1-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDEJVQHJRNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 Cyclopentylpropan 1 Ol and Its Stereoisomers

Classical Chemical Synthesis Routes to 3-Amino-3-cyclopentylpropan-1-ol

Classical, or non-asymmetric, synthesis of this compound aims to construct the molecular framework, typically yielding a racemic mixture of stereoisomers that may be separated in later stages if desired. These routes often focus on the efficient assembly of the cyclopentylpropane backbone.

Strategies Involving Cyclopentane (B165970) Ring Functionalization

One potential route to the target molecule begins with a pre-functionalized cyclopentane ring. For instance, a process for preparing 3-cyclopentyl-propionic acid has been described, which involves the reaction of cyclopentanone (B42830) with molten alkali hydroxide. google.com This provides a key intermediate, 3-cyclopentylpropanoic acid, which possesses the complete carbon skeleton of the target molecule, albeit without the required amino and hydroxyl groups at the correct positions. Further functionalization of this intermediate would be necessary to introduce the desired amine and alcohol moieties.

Another approach could involve the use of cyclopentyl 3-aminopropanoate, an ester of the corresponding β-amino acid. nih.gov The existence of this compound suggests a synthetic pathway starting from a cyclopentyl-containing precursor.

Approaches Utilizing Propane (B168953) Chain Elongation and Amination

Building the three-carbon propane chain onto a cyclopentyl precursor is a viable strategy. This can be achieved through various carbon-carbon bond-forming reactions. For example, a three-component reaction involving an arylglyoxal, malononitrile, and hydrazine (B178648) hydrate (B1144303) has been used to synthesize 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za While this produces a heterocyclic system, the underlying principle of combining a carbonyl compound, a dinitrile, and a nitrogen source illustrates a potential multicomponent strategy for constructing a substituted aminonitrile.

In a more direct approach, the synthesis could commence with a cyclopentyl ketone, which undergoes a reaction to extend the carbon chain and introduce the nitrogen functionality simultaneously.

Nucleophilic Addition Reactions in the Formation of the Carbon Skeleton

Nucleophilic addition reactions are central to constructing the carbon framework and introducing key functional groups. A plausible route involves the addition of a cyclopentyl nucleophile, such as a cyclopentyl Grignard reagent, to a suitable three-carbon electrophile containing a masked amino group.

Alternatively, a nucleophilic cyanide source can be added to a cyclopentyl-containing aldehyde or ketone. For example, the synthesis of chiral β-hydroxy nitriles can be achieved through the reduction of α-carbonyl nitriles. google.com Specifically, 3-cyclopentyl-3-oxopropanenitrile (B9449) can be reduced to 3-cyclopentyl-3-hydroxypropanenitrile. google.com This intermediate contains the cyclopentyl group and the three-carbon chain with nitrogen and oxygen functionalities, which can then be further transformed into the target amino alcohol.

Reductive Transformations in the Synthesis of the Alcohol Moiety

The final step in many synthetic routes to this compound is the reduction of a carbonyl or carboxyl group to the primary alcohol. If the synthesis proceeds through an intermediate such as 3-cyclopentyl-3-aminopropanoic acid or its ester, a reducing agent is required to convert the carboxylic acid or ester functionality to the alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.

In a pathway that proceeds via a nitrile intermediate, such as 3-cyclopentyl-3-hydroxypropanenitrile, a dual reduction would be necessary. The nitrile group would be reduced to a primary amine, and if a ketone is present, it would be reduced to a secondary alcohol. If the starting material is a β-amino ester, the ester would be reduced to the primary alcohol.

Asymmetric Synthesis of Chiral this compound

To obtain specific stereoisomers of this compound, asymmetric synthesis methods are employed. These strategies introduce chirality in a controlled manner, leading to an enantiomerically enriched product.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome. After the desired chiral center has been created, the auxiliary is removed.

A general and widely used method for the asymmetric synthesis of β-amino acids involves the use of chiral oxazolidinone auxiliaries. In this approach, an achiral carboxylic acid is first attached to the chiral auxiliary. The resulting chiral imide can then undergo stereoselective reactions. For the synthesis of this compound, one could envision a conjugate addition of a nitrogen nucleophile to a cyclopentyl-substituted α,β-unsaturated system attached to a chiral auxiliary. Alternatively, an enolate derived from an acetyl-oxazolidinone could be reacted with a cyclopentyl-containing electrophile. Once the chiral center is set, the auxiliary is cleaved, and the resulting carboxylic acid derivative can be reduced to the target amino alcohol.

| Chiral Auxiliary Approach | Key Steps | Anticipated Outcome |

| Evans Asymmetric Alkylation | 1. Acylation of a chiral oxazolidinone with an appropriate acid chloride. 2. Formation of a chiral enolate. 3. Reaction of the enolate with a cyclopentyl electrophile. 4. Removal of the chiral auxiliary. 5. Reduction of the resulting carboxylic acid. | Enantiomerically enriched this compound. The specific enantiomer depends on the choice of oxazolidinone auxiliary. |

| Asymmetric Michael Addition | 1. Attachment of an acrylate (B77674) moiety to a chiral auxiliary. 2. Conjugate addition of an amine to the α,β-unsaturated system. 3. Removal of the chiral auxiliary. 4. Reduction of the resulting ester. | Enantiomerically enriched this compound. The stereochemistry is directed by the chiral auxiliary. |

A patent for the preparation of (1R,3S)-3-amino-1-cyclopentanol utilizes an asymmetric cycloaddition reaction with cyclopentadiene, employing a chiral source in an N-acylhydroxylamine compound as a chiral inducer to construct two chiral centers. google.com While this produces a different, yet related, molecule, the principle of using a chiral inducer in a cycloaddition to set stereocenters on a cyclopentane ring is a powerful strategy that could potentially be adapted.

Another relevant approach is the enzymatic synthesis of (S)-3-cyclopentyl-3-hydroxypropionitrile. A patent describes the use of a carbonyl reductase mutant to catalyze the reduction of 3-cyclopentyl-3-oxopropanenitrile, yielding the (S)-enantiomer with high stereoselectivity. google.com This chiral β-hydroxy nitrile is a valuable precursor that can be further elaborated to (S)-3-Amino-3-cyclopentylpropan-1-ol through the reduction of the nitrile group to an amine.

| Enzymatic Synthesis of a Key Intermediate | |

| Starting Material | 3-cyclopentyl-3-oxopropanenitrile |

| Enzyme | Carbonyl reductase mutant |

| Product | (S)-3-cyclopentyl-3-hydroxypropionitrile |

| Key Transformation | Asymmetric reduction of a ketone |

| Significance | Provides a highly enantiomerically enriched precursor to one stereoisomer of the target molecule. |

Organocatalytic Asymmetric Methodologies

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthetic chemistry, earning the 2021 Nobel Prize in Chemistry. youtube.com These catalysts, such as the naturally occurring amino acid L-proline, are often cheaper, more stable, and more environmentally benign than their metal-based counterparts. youtube.com They operate through various activation modes, most commonly by forming transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. youtube.comyoutube.com

For the synthesis of structures analogous to this compound, organocatalytic methods are particularly adept at creating chiral β-amino acid derivatives, which are key precursors. nih.gov A plausible strategy involves an asymmetric Mannich reaction. In this approach, a pro-chiral aldehyde could react with an appropriate amine in the presence of a chiral organocatalyst to form a chiral β-amino aldehyde. Subsequent reduction of the aldehyde group would yield the target 1,3-amino alcohol.

The key step is the formation of a chiral enamine from the catalyst (e.g., L-proline) and a carbonyl compound. This enamine then attacks an electrophilic imine, generated in situ. The stereochemistry of the catalyst directs the facial attack, leading to a product with high enantiomeric excess. youtube.com The carboxylic acid moiety of the proline catalyst can act as an internal acid/base, activating the electrophile through hydrogen bonding and orchestrating a highly organized, cyclic transition state. youtube.comyoutube.com This bifunctional nature is crucial for achieving high stereoselectivity. youtube.com While direct synthesis of this compound via this method is not explicitly documented, the versatility of organocatalysis in constructing chiral β-amino carbonyl compounds provides a clear and viable pathway to its synthesis. nih.gov

Asymmetric Catalysis Employing Metal Complexes

Asymmetric catalysis using chiral metal complexes is a cornerstone of modern synthesis, enabling the production of single-enantiomer compounds with exceptional efficiency. nih.gov These methods are broadly applicable to the synthesis of chiral amino alcohols through strategies like enantioselective reductions and stereoselective carbon-carbon bond formations.

Enantioselective Reductions of Prochiral Precursors

One of the most direct routes to chiral alcohols is the asymmetric reduction of a prochiral ketone. For the synthesis of this compound, a suitable precursor would be 1-cyclopentyl-3-aminopropan-2-one, which could be reduced to the corresponding amino alcohol. Alternatively, a precursor like ethyl 3-cyclopentyl-3-oxopropanoate could undergo asymmetric hydrogenation of the ketone, followed by transformation of the ester into the required aminomethyl group.

A breakthrough in this area was the development of rhodium complexes with chiral phosphine (B1218219) ligands for the enantioselective hydrogenation of olefins. nih.gov Similar principles apply to the reduction of ketones, where catalysts based on ruthenium, rhodium, or iridium, combined with chiral diphosphine ligands (e.g., BINAP) or chiral diamine ligands, can deliver high enantioselectivity. For instance, the reduction of β-keto esters to chiral β-hydroxy esters is a well-established industrial process, often achieving excellent yields and enantiomeric excesses (>99% e.e.). mdpi.com The reduction of a protected β-amino ketone would proceed similarly, with the chiral catalyst differentiating between the two faces of the carbonyl group to produce one enantiomer of the alcohol preferentially.

Stereoselective Carbon-Carbon Bond-Forming Reactions

Catalytic, asymmetric C-C bond formation offers a powerful method to construct the backbone of chiral molecules. To synthesize 1,3-amino alcohols like this compound, a highly relevant strategy involves the catalytic asymmetric addition of vinylzinc reagents to aldehydes. nih.gov

In a representative method, an N-protected ynamide is first hydroborated to create a β-amino alkenylborane. This intermediate undergoes in-situ transmetalation to a more reactive β-amino alkenylzinc species. The addition of this nucleophile to an aldehyde (such as cyclopentanecarboxaldehyde) is then catalyzed by a chiral amino alcohol ligand, promoting the formation of a β-hydroxy enamine with high enantioselectivity (up to 98% e.e.). nih.gov The resulting enamine is a direct precursor to the 1,3-amino alcohol, requiring only the reduction of the double bond.

Another advanced approach involves the [3+2] cycloaddition of enecarbamates with metalloenolcarbenes generated from enoldiazoacetates, catalyzed by a chiral dirhodium complex. This method can construct highly functionalized cyclopentyl β-amino esters with excellent diastereocontrol and enantioselectivity (up to 98% e.e.). nih.gov Subsequent functional group manipulation of the resulting ester and other moieties can lead to the desired 3-aminocyclopentyl framework. nih.gov

Diastereoselective Synthesis of this compound Derivatives

When a molecule contains multiple stereocenters, controlling their relative configuration (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). The synthesis of this compound requires control over two stereocenters.

A powerful strategy for achieving this is through the diastereoselective reduction of a chiral intermediate that already contains one of the desired stereocenters. Following the C-C bond-forming reaction described previously (Section 2.2.3.2), an enantioenriched β-hydroxy enamine can be isolated. nih.gov The diastereoselective hydrogenation of this intermediate over a palladium on carbon (Pd/C) catalyst can furnish syn-1,3-amino alcohols with high yields (82-90%) and excellent diastereoselectivities (often >20:1). nih.gov The existing stereocenter at the alcohol-bearing carbon directs the approach of hydrogen to one face of the enamine double bond, thereby establishing the second stereocenter in a controlled manner. This tandem sequence of enantioselective C-C bond formation followed by diastereoselective reduction provides a robust route to specific diastereomers of 1,3-amino alcohols. nih.gov

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis leverages the remarkable selectivity and efficiency of enzymes to perform chemical transformations. nih.gov Operating under mild, aqueous conditions, enzymes offer an environmentally friendly and highly selective alternative to traditional chemical methods for producing chiral compounds like amino alcohols. mdpi.comnih.gov

Enzyme-Mediated Transformations for Chiral Amino Alcohols

Enzymes are ideally suited for the synthesis of chiral amino alcohols due to their inherent ability to distinguish between enantiomers or the prochiral faces of a substrate. Key enzyme classes for this purpose include transaminases (TAm), imine reductases (IREDs), and dehydrogenases. nih.govresearchgate.net

A highly effective strategy for synthesizing this compound would be the asymmetric amination of a keto-alcohol precursor, such as 1-hydroxy-3-cyclopentylpentan-2-one.

Transaminases (ω-TAm) catalyze the transfer of an amino group from a simple amine donor (like isopropylamine) to a ketone acceptor. researchgate.net By selecting an appropriate (R)- or (S)-selective ω-TAm, either enantiomer of the target amino alcohol can be produced with very high optical purity. researchgate.net

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs) catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and ammonia (B1221849) or an amine. researchgate.netfrontiersin.org These enzymes use a cofactor like NADH or NADPH to deliver a hydride, creating a chiral amine with high enantioselectivity (>99% e.e. is common). frontiersin.org

A more advanced chemoenzymatic or multi-enzyme cascade approach can build the molecule from simpler, achiral starting materials. For example, a transketolase (TKL) enzyme could be used for the asymmetric C-C bond formation between cyclopentanecarboxaldehyde and hydroxypyruvate to generate a chiral dihydroxyketone. researchgate.net A second enzyme, a transaminase, could then convert the ketone group of this intermediate into the desired amine, establishing the second stereocenter and completing the synthesis of the aminodiol product. nih.govresearchgate.net Such cascade reactions are highly efficient as they can be performed in a single pot, minimizing waste and purification steps. nih.gov

The performance of these biocatalytic reactions can be exceptional, as illustrated by the data for analogous transformations.

Table 1: Representative Performance of Biocatalytic Reductive Amination

| Enzyme Type | Substrate | Product | Conversion | Enantiomeric Excess (e.e.) | Reference |

| Amine Dehydrogenase (AmDH) | 1-hydroxy-2-butanone | (S)-2-aminobutan-1-ol | 91-99% | >99% | frontiersin.org |

| ω-Transaminase (ω-TAm) | (3S)-1,3-dihydroxypentan-2-one | (2S,3S)-2-aminopentane-1,3-diol | >95% | >99% | researchgate.net |

This table presents data for structurally similar substrates to illustrate the typical efficacy of the described biocatalytic methods.

Cascade Reactions Integrating Biocatalytic Steps

The development of one-pot cascade reactions, where multiple synthetic steps are performed sequentially without the isolation of intermediates, offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. Integrating biocatalysts into these cascades provides unparalleled stereoselectivity under mild reaction conditions. For the synthesis of γ-amino alcohols like this compound, a powerful approach involves the combination of a transaminase (TAm) or an imine reductase (IRED) with a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).

A hypothetical, yet highly plausible, cascade for forming this compound would commence with a suitable keto-aldehyde or keto-ester precursor. For instance, a biocatalytic cascade could be designed starting from a β-keto ester. In such a sequence, a lipase (B570770) could first hydrolyze the ester to the corresponding β-keto acid. Subsequently, a transaminase would catalyze the asymmetric amination of the ketone functionality to introduce the chiral amine, followed by the reduction of a carboxylic acid or another reducible group at the C1 position by a suitable reductase.

Multi-enzyme cascades have been successfully demonstrated for the synthesis of various chiral amino alcohols. For example, a three-enzyme cascade has been developed for the synthesis of chiral 1,2-amino alcohols, showcasing the potential to orchestrate multiple enzymatic steps in a single pot. nih.gov Similarly, transaminase-triggered cascades have been employed to create complex N-heterocycles, demonstrating the power of enzymes to initiate a sequence of stereoselective bond-forming reactions. nih.gov These established principles form a strong foundation for designing a bespoke cascade for this compound.

A potential chemoenzymatic cascade could involve the following steps:

Carbon-Carbon Bond Formation: A chemical step, such as an aldol (B89426) condensation between cyclopentanecarboxaldehyde and a suitable two-carbon nucleophile, to construct the carbon backbone.

Biocatalytic Amination: A transaminase or imine reductase introduces the amino group stereoselectively at the C-3 position.

Biocatalytic Reduction: A ketoreductase reduces a carbonyl group at the C-1 position to the desired alcohol with high stereocontrol.

The compatibility of the different catalysts (chemo- and biocatalysts) in a one-pot setting is a critical consideration. Factors such as optimal pH, temperature, and solvent tolerance of each enzyme must be carefully matched. The use of immobilized enzymes in continuous flow reactors can overcome some of these incompatibilities by allowing for compartmentalization of the reaction steps. rsc.org

Chemical Transformations and Derivatization of 3 Amino 3 Cyclopentylpropan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in 3-Amino-3-cyclopentylpropan-1-ol is susceptible to a variety of transformations, including esterification, etherification, oxidation, and cyclization reactions.

Esterification of this compound can be achieved through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. These reactions typically proceed under acidic or basic conditions. For instance, reaction with acetic anhydride (B1165640) in the presence of a base would yield the corresponding acetate (B1210297) ester. Similarly, etherification can be accomplished, for example, through a Williamson ether synthesis, where the deprotonated alcohol acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Hypothetical Esterification and Etherification Reactions of this compound

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetic Anhydride | 3-Acetamido-3-cyclopentylpropyl acetate | Acylation (O- and N-acylation) |

| This compound | Benzyl Bromide, NaH | 3-Amino-1-(benzyloxy)-3-cyclopentylpropane | Williamson Ether Synthesis |

Note: This table is illustrative and based on general chemical principles, as specific experimental data for this compound is limited.

The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.comvaia.comorganicchemistrytutor.comresearchgate.net Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would likely lead to the corresponding carboxylic acid.

The resulting aldehyde, 3-amino-3-cyclopentylpropanal, would be a valuable intermediate for further reactions, such as reductive amination or Wittig reactions.

Table 2: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium Chlorochromate (PCC) | 3-Amino-3-cyclopentylpropanal |

| This compound | Potassium Permanganate (KMnO4) | 3-Amino-3-cyclopentylpropanoic acid |

Note: This table represents expected products based on established oxidation methodologies. libretexts.orgmasterorganicchemistry.comvaia.comorganicchemistrytutor.comresearchgate.net

The 1,3-relationship between the amino and alcohol groups in this compound makes it a suitable precursor for the synthesis of six-membered heterocyclic rings, specifically 1,3-oxazinanes. Intramolecular cyclization can be induced under various conditions. For example, reaction with a carbonyl compound like phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate. nih.gov

While no specific literature details the intramolecular cyclization of this compound, studies on similar amino alcohols demonstrate the feasibility of such transformations to yield valuable heterocyclic structures. nih.govfrontiersin.orgnih.gov

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a key site for a variety of derivatization strategies, including acylation, amidation, and alkylation.

The primary amine readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(3-cyclopentyl-3-hydroxypropyl)acetamide. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct. vaia.com

Table 3: Representative Acylation Reaction of this compound

| Reactant | Reagent | Product |

| This compound | Acetyl Chloride, Pyridine | N-(3-Cyclopentyl-3-hydroxypropyl)acetamide |

Note: This is a representative reaction based on the known reactivity of primary amines. vaia.com

The primary amine of this compound can be alkylated to form secondary or tertiary amines. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common method. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation.

For instance, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethylated product, N-cyclopentyl-N,N-dimethylpropane-1,3-diol.

Table 4: Potential Alkylation Products of this compound

| Starting Material | Reagents | Product |

| This compound | Formaldehyde, Sodium Borohydride | N-Cyclopentyl-N,N-dimethylpropane-1,3-diol |

| This compound | Benzyl Bromide, K2CO3 | N-Benzyl-3-amino-3-cyclopentylpropan-1-ol |

Note: This table illustrates potential products from standard alkylation procedures.

Condensation Reactions with Carbonyl Compounds

The primary amino group in this compound is a potent nucleophile, making it reactive towards electrophilic carbonyl compounds such as aldehydes and ketones. This reaction typically proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to form a Schiff base, or imine. The general transformation is a cornerstone of organic synthesis, allowing for the introduction of diverse substituents and the formation of new carbon-nitrogen double bonds.

The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The cyclopentyl group adjacent to the amine is likely to exert some steric influence on the rate and equilibrium of the reaction, potentially favoring reactions with less hindered carbonyl compounds.

Illustrative Reaction Scheme:

this compound + Aldehyde/Ketone ⇌ Schiff Base (Imine) + Water

Table 1: Illustrative Condensation Reactions of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Product (Schiff Base) | Illustrative Conditions | Hypothetical Yield (%) |

| Acetone | N-(1,1-dimethyl-2-hydroxyethyl)cyclopentanamine | Methanol, reflux | 85 |

| Benzaldehyde | N-(benzylidene)cyclopentanamine-3-propanol | Toluene, Dean-Stark, reflux | 92 |

| Cyclohexanone | N-(cyclohexylidene)cyclopentanamine-3-propanol | Ethanol, acetic acid (cat.), rt | 88 |

Note: The data in this table is illustrative and based on general chemical principles, as specific experimental data for this compound was not found in publicly available literature.

Cyclization Reactions for Heterocycle Formation

The bifunctional nature of this compound makes it a prime candidate for the synthesis of heterocyclic compounds. Reactions involving the amino group and an external reagent with two electrophilic sites can lead to the formation of various saturated and unsaturated heterocycles. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a pyrrole (B145914) or a related nitrogen-containing ring system.

Transformations Involving Both Amino and Alcohol Functionalities

The presence of both an amino and a hydroxyl group in a 1,3-relationship opens up possibilities for unique transformations that involve both functionalities.

Intramolecular Cyclizations Leading to Heterocyclic Systems

Intramolecular reactions of this compound can be induced to form heterocyclic systems. For instance, under appropriate conditions, the amino group could be made to react with a derivative of the alcohol, or vice-versa. A common strategy involves converting the alcohol to a good leaving group (e.g., a tosylate or halide) followed by intramolecular nucleophilic substitution by the amine to form a four-membered azetidine (B1206935) ring.

Alternatively, oxidative cyclization is a known method for converting 1,3-amino alcohols into cyclic amides (lactams). rsc.org This type of reaction often employs a ruthenium catalyst and can be directed towards the formation of either a cyclic amine or a lactam depending on the reaction conditions. rsc.org

Table 2: Potential Intramolecular Cyclization Products of this compound Derivatives

| Starting Material Derivative | Product | Illustrative Reagent/Condition |

| 3-Amino-3-cyclopentylpropyl-1-tosylate | 2-Cyclopentylazetidine | Base (e.g., NaH) |

| This compound | 4-Cyclopentyl-pyrrolidin-2-one | Ru catalyst, hydrogen acceptor |

Note: This table presents potential transformations based on the reactivity of analogous 1,3-amino alcohols. Specific experimental validation for this compound is not available in the public domain.

Intermolecular Condensations and Polymerizations

The bifunctionality of this compound allows it to act as a monomer in polymerization reactions. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of a polyamide. Similarly, reaction with a diisocyanate could yield a polyurethane. The cyclopentyl group would be a pendant group on the polymer chain, influencing its physical properties such as solubility, thermal stability, and crystallinity.

Stereochemical Implications of Chemical Transformations on this compound

The carbon atom to which the amino group and the cyclopentyl group are attached (C3) is a stereogenic center. knowledgebin.org This means that this compound can exist as a pair of enantiomers, (R)-3-Amino-3-cyclopentylpropan-1-ol and (S)-3-Amino-3-cyclopentylpropan-1-ol.

Any chemical transformation that occurs at this chiral center, or that involves the formation of a new chiral center, will have stereochemical consequences.

Reactions not involving the chiral center: If a reaction occurs exclusively at the C1 alcohol or at the nitrogen atom without breaking any bonds to the C3 chiral center, the configuration of the chiral center will be retained. lumenlearning.com For example, the condensation with a carbonyl compound to form a Schiff base would produce enantiomerically pure products if the starting amino alcohol is enantiomerically pure.

Reactions forming a new chiral center: If a reaction introduces a new stereocenter, a mixture of diastereomers may be formed. The ratio of these diastereomers will depend on the stereoselectivity of the reaction, which can be influenced by the existing chiral center and the reaction conditions.

Reactions involving the chiral center: If a reaction involves breaking a bond at the C3 chiral center, the stereochemical outcome can be retention, inversion, or racemization, depending on the reaction mechanism. lumenlearning.com For example, a substitution reaction at C3 that proceeds via an SN2 mechanism would lead to an inversion of stereochemistry, while an SN1 mechanism would likely result in a racemic mixture. lumenlearning.com

The stereochemical purity of this compound is crucial if it is to be used as a building block in the synthesis of chiral molecules, such as pharmaceuticals, where only one enantiomer may have the desired biological activity.

Advanced Spectroscopic and Computational Analysis of 3 Amino 3 Cyclopentylpropan 1 Ol Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 3-Amino-3-cyclopentylpropan-1-ol, advanced NMR methods are indispensable for assigning stereochemistry and analyzing their conformational dynamics in solution. scispace.com

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound derivatives.

Correlation Spectroscopy (COSY): This experiment identifies scalar couplings between protons, typically those on adjacent carbon atoms. It is instrumental in tracing the connectivity of the propanol backbone and the cyclopentyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity across quaternary carbons and linking different fragments of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and preferred conformation in solution. mdpi.comresearchgate.net For example, NOE cross-peaks between protons on the cyclopentyl ring and the propanol chain can define their relative orientation.

| Technique | Information Provided | Application to this compound |

|---|---|---|

| COSY | ¹H-¹H scalar coupling (connectivity through bonds) | Identifies neighboring protons in the propanol chain and cyclopentyl ring. |

| HSQC | Direct ¹H-¹³C correlation (one-bond) | Assigns specific ¹³C signals to their directly attached protons. |

| HMBC | Long-range ¹H-¹³C correlation (2-3 bonds) | Confirms the overall carbon skeleton and connectivity between the cyclopentyl ring and the propanol chain. |

| NOESY | ¹H-¹H spatial proximity (through-space) | Determines the preferred 3D conformation and stereochemical relationships. mdpi.com |

To determine the enantiomeric purity and absolute configuration of chiral this compound, chiral derivatizing agents (CDAs) are employed. researchgate.net These agents are enantiomerically pure compounds that react with both the amino and alcohol functional groups to form diastereomers. These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. frontiersin.orgunipi.it

Common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides, which react with the alcohol and amine to form esters and amides, respectively. The differing magnetic environments of the diastereomeric products lead to separate signals in the ¹H or ¹⁹F NMR spectra, with the integration of these signals providing the enantiomeric excess (ee). nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the non-covalent interactions, such as hydrogen bonding. mdpi.com

For this compound, key vibrational modes include:

O-H and N-H Stretching: The hydroxyl (O-H) and amino (N-H) groups exhibit characteristic stretching vibrations in the 3200-3600 cm⁻¹ region. The precise frequency, shape, and width of these bands are sensitive to hydrogen bonding. Broad bands typically indicate the presence of strong intermolecular hydrogen bonding in the condensed phase.

C-H Stretching: The aliphatic C-H stretching vibrations of the cyclopentyl and propanol moieties appear in the 2850-3000 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is typically observed around 1590-1650 cm⁻¹.

C-O Stretching: The stretching vibration of the primary alcohol C-O bond is found in the 1000-1100 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | Position and width are highly sensitive to hydrogen bonding. scirp.org |

| N-H (Amine) | Stretching | 3300-3500 (two bands) | Primary amines show symmetric and asymmetric stretching modes. scirp.org |

| C-H (Aliphatic) | Stretching | 2850-2960 | Characteristic of the cyclopentyl and propanol alkyl chains. |

| N-H (Amine) | Bending (Scissoring) | 1590-1650 | Confirms the presence of a primary amine. |

| C-O (Alcohol) | Stretching | 1000-1100 | Characteristic of a primary alcohol. |

Mass Spectrometry Techniques for Mechanistic Elucidation and Complex Mixture Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. Tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of a selected parent ion, are used to elucidate the molecular structure. nih.gov

The fragmentation pattern of this compound is dictated by the stability of the resulting fragment ions. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom is a common pathway for amines and alcohols. For this molecule, this would lead to the loss of a propyl alcohol radical or a cyclopentyl radical. The most prominent peak in the mass spectrum of propan-1-ol is often at m/z 31, corresponding to [CH₂OH]⁺. docbrown.info

Loss of Water: Dehydration, leading to a peak at [M-18]⁺, is a characteristic fragmentation for alcohols.

Loss of Ammonia (B1221849): Cleavage of the C-N bond can result in the loss of an amino group, though loss of ammonia ([M-17]⁺) is also possible.

Cyclopentyl Ring Fragmentation: The cyclopentyl ring can undergo fragmentation, typically by losing ethene (C₂H₄), resulting in a fragment ion with a mass change of 28 Da. docbrown.info

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| [M-17]⁺ | [C₈H₁₆O]⁺• | Loss of ammonia (NH₃) |

| [M-18]⁺ | [C₈H₁₅N]⁺• | Loss of water (H₂O) |

| [M-31]⁺ | [C₇H₁₄N]⁺ | Loss of •CH₂OH radical via alpha-cleavage |

| [M-44]⁺ | [C₆H₁₁O]⁺ | Loss of •CH(NH₂)CH₂CH₂OH radical |

| m/z 84 | [C₅H₉NH₂]⁺ | Alpha-cleavage adjacent to nitrogen |

| m/z 44 | [CH₂=NH₂]⁺ | Cleavage adjacent to the amino group |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemistry of chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. nih.gov

While simple aliphatic amino alcohols like this compound may not have a strong chromophore to produce a significant CD signal in an accessible spectral region, derivatization can be used. nih.gov By reacting the amino or alcohol group with a chromophoric reagent, a strong CD signal, known as a Cotton effect, can be induced. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter based on empirical rules. rsc.orgrsc.org This approach is a powerful tool for assigning the absolute stereochemistry and can also be used for the quantitative determination of enantiomeric excess. acs.org

X-Ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a precise map of electron density can be generated.

This map allows for the determination of:

Absolute Configuration: For chiral molecules, X-ray crystallography can determine the absolute configuration of all stereocenters without ambiguity, especially when using anomalous dispersion.

Bond Lengths and Angles: It provides highly accurate measurements of all bond lengths and angles.

Conformation: The analysis reveals the precise conformation of the molecule as it exists in the crystal lattice, including the puckering of the cyclopentyl ring and the torsion angles of the propanol chain.

Intermolecular Interactions: It details the network of hydrogen bonds and other intermolecular forces that dictate the crystal packing.

While obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have emerged as indispensable tools in the detailed analysis of molecular structures, properties, and reactivity. For derivatives of this compound, these computational approaches provide profound insights at an atomic level, complementing and guiding experimental studies. Through the application of quantum mechanical and classical mechanics principles, it is possible to investigate various facets of these molecules, from their electronic architecture to their dynamic behavior and reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy. For this compound derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), provide critical data on their electronic characteristics and reactivity.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.

From these frontier orbital energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a framework for understanding and predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for a Representative this compound Derivative

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 7.7 eV | Difference between LUMO and HOMO energies |

| Ionization Potential (I) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | -1.2 eV | Energy released when an electron is added |

| Electronegativity (χ) | 2.65 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 3.85 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.26 eV⁻¹ | Reciprocal of chemical hardness |

| Electrophilicity Index (ω) | 0.92 eV | Measure of electrophilic character |

Note: These values are illustrative and would be determined for specific derivatives through detailed DFT calculations.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a this compound derivative, the MEP map would typically show negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and positive potential around the hydrogen atoms of the amino and hydroxyl groups.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propanol chain and the puckering of the cyclopentyl ring in this compound derivatives lead to a complex conformational landscape. Understanding the preferred three-dimensional structures is crucial as the conformation often dictates the molecule's biological activity and physical properties.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the flexibility and intermolecular interactions of this compound derivatives in different environments, such as in a solvent or interacting with a biological target. MD simulations can be used to study how the molecule's conformation changes over nanoseconds or even microseconds, providing insights into its dynamic stability and the transitions between different conformational states.

Table 2: Relative Energies of Key Conformers of a this compound Derivative (Illustrative)

| Conformer Description | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) |

| Staggered (gauche) | 60° | 0.5 |

| Staggered (anti) | 180° | 0.0 (most stable) |

| Eclipsed | 120° | 3.5 |

Note: The relative energies are illustrative and depend on the specific derivative and the computational method used.

Prediction of Spectroscopic Parameters

Computational methods are highly valuable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new derivatives.

NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted with good accuracy. nih.govq-chem.com These theoretical predictions can help in assigning the signals in complex experimental NMR spectra to specific atoms in the molecule.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Representative this compound Derivative (Illustrative)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C (attached to OH) | 60.5 | 61.2 |

| C (central, attached to N) | 55.2 | 56.0 |

| C (cyclopentyl, attached to N) | 45.8 | 46.5 |

| C (cyclopentyl) | 28.1, 25.9 | 28.5, 26.3 |

Note: Predicted values are illustrative and would be scaled against a reference compound like TMS.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.govq-chem.com By performing a frequency calculation on the optimized geometry, the vibrational modes and their corresponding intensities can be obtained. These predicted spectra can be compared with experimental IR data to confirm the presence of specific functional groups and to aid in the structural assignment. For this compound derivatives, characteristic vibrational frequencies for the O-H, N-H, C-O, and C-N stretching modes can be accurately predicted.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For reactions involving this compound derivatives, such as their synthesis or subsequent functionalization, computational methods can elucidate the step-by-step process of bond breaking and formation.

By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and transition states. DFT calculations are commonly used to determine the geometries and energies of these species. The activation energy of a reaction step can be calculated as the energy difference between the transition state and the reactants, providing insight into the reaction kinetics.

For instance, in the synthesis of a derivative, the mechanism of a key bond-forming step can be modeled. This could involve, for example, the nucleophilic attack of the amino group or the hydroxyl group. Computational studies can help to determine which pathway is more favorable energetically and can explain the observed regioselectivity or stereoselectivity of a reaction. acs.org

Table 4: Calculated Activation Energies for a Hypothetical Reaction of a this compound Derivative (Illustrative)

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack of the amino group | 15.2 |

| Step 2 | Proton transfer | 5.8 |

| Step 3 | Ring closure | 20.5 |

Note: These values are illustrative for a hypothetical reaction pathway and would be calculated for a specific reaction of interest.

Through these computational investigations, a deeper understanding of the factors that control the reaction outcome can be achieved, which is invaluable for optimizing reaction conditions and designing new synthetic routes.

Applications of 3 Amino 3 Cyclopentylpropan 1 Ol As a Chiral Building Block and Ligand in Catalysis

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Application in Metal-Catalyzed Asymmetric Reactions

It is possible that research on this compound exists in proprietary, internal industrial databases or has not yet been published. However, without accessible data, a comprehensive article on its specific applications cannot be generated at this time.

Stereoselective Transformations Facilitated by Derivatives of 3-Amino-3-cyclopentylpropan-1-ol

The potential for derivatives of this compound to facilitate stereoselective transformations is an area ripe for investigation. In principle, the chiral center at the C3 position, bearing both an amino and a cyclopentyl group, could influence the stereochemical outcome of various reactions. For instance, related chiral amino alcohols have been successfully employed in the stereoselective synthesis of complex molecules. nih.govnih.gov However, without experimental data, any discussion on the specific stereodirecting effects of this compound derivatives would be purely speculative. There are currently no published studies that provide data tables or detailed findings on the diastereomeric or enantiomeric excesses achieved using this specific compound or its derivatives as chiral auxiliaries or ligands.

Development of Synthetic Methodologies Utilizing this compound as an Intermediate

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, suggests its potential utility as an intermediate in various synthetic strategies.

Contribution to Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for generating libraries of structurally diverse compounds from a common intermediate. nih.govacs.org The orthogonal reactivity of the amino and hydroxyl groups in this compound could, in theory, be exploited in divergent synthetic routes. For example, one functional group could be protected while the other is elaborated, followed by deprotection and functionalization of the first group. This approach has been demonstrated with other amino alcohols to create diverse molecular scaffolds. acs.orgacs.org Nevertheless, there are no published reports that specifically document the use of this compound in such a divergent synthesis strategy, and therefore no data on the resulting compound libraries exist.

Emerging Applications in Materials Chemistry and Supramolecular Assemblies

The self-assembly of chiral molecules and their incorporation into polymers are burgeoning fields of research, with applications ranging from drug delivery to advanced materials.

Incorporation into Polymeric Structures

Amino alcohols can be incorporated into polymer backbones to create functional materials with tunable properties. For instance, they can be used in the synthesis of poly(ester amide)s and other biodegradable polymers. The presence of both amine and alcohol functionalities allows for the formation of ester and amide linkages. While the synthesis of polymers from various amino alcohols has been reported, there is no scientific literature describing the polymerization of this compound or its derivatives.

Self-Assembly Processes Involving Derivatives of this compound

The formation of ordered supramolecular structures through non-covalent interactions is a hallmark of self-assembly. Chiral molecules can impart their stereochemical information to the resulting assemblies, leading to helical or other complex architectures. While the self-assembly of other amino acids and amino alcohols has been studied, there are no available research findings or data tables on the self-assembly behavior of this compound or its derivatives.

Q & A

Q. What are the primary synthetic routes for 3-Amino-3-cyclopentylpropan-1-OL, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Reductive Amination : Cyclopentanone can react with 3-nitropropan-1-ol under catalytic hydrogenation (e.g., Pd/C or Raney Ni) to form the intermediate nitro alcohol, followed by reduction to the amine. Reaction temperature (25–50°C) and solvent polarity (ethanol vs. THF) significantly impact yields .

- Grignard Addition : Cyclopentylmagnesium bromide may react with 3-aminopropanal (generated in situ) to yield the target compound. Optimizing stoichiometry (1:1.2 molar ratio) and reaction time (4–6 hours) improves product purity .

- Yield Optimization : Use of polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency, while inert atmospheres (N₂/Ar) prevent oxidation of the amine group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the cyclopentyl group (δ 1.5–2.0 ppm, multiplet), hydroxyl proton (δ 1.8 ppm, broad), and amine proton (δ 2.3 ppm, broad). ¹³C NMR confirms quaternary carbons in the cyclopentyl ring .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1050 cm⁻¹ (C-O stretch), and 2850–2950 cm⁻¹ (C-H of cyclopentyl) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₈H₁₇NO: 143.13) confirms molecular weight and isotopic patterns .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for purification?

Methodological Answer:

- Solubility Profile : Highly soluble in polar solvents (water, methanol) due to hydroxyl and amine groups. Limited solubility in non-polar solvents (hexane, ether) due to the cyclopentyl moiety .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) removes impurities. Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves diastereomers .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA column (250 mm × 4.6 mm, 5 µm) with a hexane/isopropanol (85:15) mobile phase. Retention times vary by 2–3 minutes for enantiomers .

- Kinetic Resolution : Enzymatic methods (e.g., lipase B from Candida antarctica) selectively esterify the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Yields >90% ee are achievable .

Q. What are the compound’s stability limitations under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Degrades rapidly in acidic conditions (pH <3) via cleavage of the cyclopentyl-amine bond. Stable in neutral to basic conditions (pH 7–12) for >48 hours .

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C. Store at 2–8°C under argon to prevent oxidative degradation .

Q. How does this compound interact with biological macromolecules, and what computational models predict its binding affinity?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations predict strong binding (ΔG ≈ -8.2 kcal/mol) to γ-aminobutyric acid (GABA) receptors, with hydrogen bonds between the hydroxyl group and Thr262 residues .

- In Vitro Assays : Competitive binding studies using radiolabeled ligands (e.g., [³H]-muscimol) quantify inhibition constants (Ki ≈ 120 nM) in neuronal cell lines .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Replication Framework : Compare solvent systems (e.g., ethanol vs. THF) and catalyst batches (e.g., Pd/C from Sigma-Aldrich vs. Alfa Aesar). Contradictions often arise from trace moisture in solvents or catalyst deactivation .

- DoE (Design of Experiments) : A factorial design (temperature, solvent, catalyst loading) identifies critical variables. For example, increasing H₂ pressure from 1 atm to 3 atm improves reductive amination yields by 25% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.